Bfl-1-IN-2

Bfl-1 inhibition Lead optimization Structure-activity relationship

Researchers studying Bfl-1-mediated apoptosis resistance require tool compounds with defined covalent engagement-most BH3 mimetics lack Cys55-directed mechanisms. Bfl-1-IN-2 is the first reported reversible covalent inhibitor targeting Cys55 within the BH3 groove, validated by co-crystal structures (PDB 8RPO/9GIQ). • Enables pulse-chase binding assays and Cys55-mutant competition studies • Critical comparator for selectivity panels vs. non-covalent probes like BDM44898 • First cyano-acrylamide DEL-derived probe for medicinal chemistry SAR comparison Available for immediate research application.

Molecular Formula C23H22F3N2O2P
Molecular Weight 446.4 g/mol
Cat. No. B15580640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBfl-1-IN-2
Molecular FormulaC23H22F3N2O2P
Molecular Weight446.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H22F3N2O2P/c1-31(2,30)20-6-4-3-5-16(20)13-17(14-27)21(29)28-15-22(11-12-22)18-7-9-19(10-8-18)23(24,25)26/h3-10,13H,11-12,15H2,1-2H3,(H,28,29)/b17-13+
InChIKeyOMAUAIOHGJMUIU-GHRIWEEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bfl-1-IN-2: A Reversible Covalent Bfl-1 Inhibitor with Validated Selectivity and Structural Characterization


Bfl-1-IN-2 (Compound 13) is a reversible covalent inhibitor of the anti-apoptotic Bcl-2 family protein Bfl-1, exhibiting an IC50 of 4.3 μM in biochemical assays. [1] It acts by binding to cysteine 55 (Cys55) within the BH3-binding pocket, a feature unique among Bcl-2 family proteins, and represents the first known reversible covalent small-molecule ligand for Bfl-1 identified from a DNA-encoded chemical library (DEL) screen. [1] The compound's binding mode has been validated by a high-resolution (1.79 Å) X-ray co-crystal structure (PDB: 8RPO), providing an unprecedented level of structural insight for Bfl-1 inhibitor development. [2]

Reversible Covalent Cys55 Engagement First reported reversible covalent Bfl-1 ligand targeting Cys55
DEL-Derived Tool Compound Identified from DNA-encoded library screen; SAR-optimized probe
Distinct Binding Mode vs. BH3 Mimetics Covalent interaction at BH3 groove; not a traditional non-covalent mimetic

Why Bfl-1 Inhibitors Are Not Interchangeable: The Case for Bfl-1-IN-2's Differentiated Profile


Bfl-1 inhibitors exhibit substantial diversity in mechanism (reversible covalent vs. non-covalent vs. irreversible), selectivity (pan-active vs. Bfl-1-selective), and structural characterization. Simple substitution based on target name alone can lead to confounding experimental outcomes. For instance, pan-active inhibitors like Sabutoclax (IC50: 0.62 μM for Bfl-1) also potently inhibit Bcl-xL, Bcl-2, and Mcl-1, complicating interpretation of Bfl-1-specific biology. Conversely, Bfl-1-IN-2 offers a clearly defined reversible covalent mechanism targeting Cys55, with demonstrated selectivity against Mcl-1, Bcl-2, and Bcl-xL (IC50 >100 μM). [1] Critically, Bfl-1-IN-2 is the only Bfl-1 inhibitor for which a high-resolution co-crystal structure is publicly available, enabling rational structure-based optimization and unambiguous target engagement studies. [2]

Bfl-1-IN-2 (Target)
Non-Covalent Bfl-1 Inhibitors (e.g., BDM44898)
Reversible covalent Cys55 engagement
Non-covalent binding; no Cys55 targeting
Crystallographically validated binding pose (PDB 8RPO/9GIQ)
Binding mode inferred; limited structural data
Cyano-acrylamide warhead; defined target occupancy kinetics
Variable warhead chemistry; occupancy kinetics may differ
Cys55-dependent pharmacology cannot be reproduced without covalent engagement.

Quantitative Differentiation Evidence for Bfl-1-IN-2 Versus In-Class Analogs


10-Fold Potency Improvement Over Initial DEL Hit (Direct SAR Comparison)

Bfl-1-IN-2 (Compound 13) achieved a 10-fold improvement in biochemical potency relative to the initial DEL-derived hit (S)-1, as determined in a head-to-head fluorescence polarization (FP) competition assay. [1] The IC50 of (S)-1 was 43 μM, whereas Bfl-1-IN-2 exhibited an IC50 of 4.3 μM under identical assay conditions. [1] This optimization was achieved through systematic SAR exploration, including the introduction of a cyclopropyl group and a para-trifluoromethyl substituent, which were shown by X-ray crystallography to fill a lipophilic cleft in the BH3-binding site. [1]

Covalent Cys55 Engagement
Reported
Reversible covalent Cys55 binding
Bfl-1-IN-2: covalent, Cys55-validated vs BDM44898: non-covalent, no Cys55
Supports Cys55-dependent probe studies
MS & crystallography; co-crystal PDB 8RPO/9GIQ
Bfl-1 inhibition Lead optimization Structure-activity relationship

Bfl-1 Selectivity Profile Versus Mcl-1, Bcl-2, and Bcl-xL (Direct Biochemical Comparison)

In direct FP competition assays against other anti-apoptotic Bcl-2 family proteins, Bfl-1-IN-2 exhibited no detectable inhibition of Mcl-1, Bcl-2, or Bcl-xL at concentrations up to 100 μM (IC50 >100 μM). [1] In contrast, the compound inhibited Bfl-1 with an IC50 of 4.3 μM, yielding a selectivity window exceeding 23-fold. [1] This stands in stark contrast to pan-active Bcl-2 inhibitors such as Sabutoclax, which inhibits Bfl-1 (IC50 0.62 μM), Bcl-xL (0.31 μM), Bcl-2 (0.32 μM), and Mcl-1 (0.20 μM) with similar potency.

Biochemical IC50
Cross-study comparable
IC50 4.3 μM
vs BDM44898: 1.6 μM (2.7‑fold lower)
Context-dependent potency; covalent binding may extend residence
FP assay; cross-study comparison
Bcl-2 family Selectivity Apoptosis

Reversible Covalent Binding Mode Validated by High-Resolution X-ray Crystallography

Bfl-1-IN-2 is the only Bfl-1 inhibitor for which a high-resolution co-crystal structure with the target protein is publicly available. The 1.79 Å resolution structure (PDB: 8RPO) unequivocally shows clear electron density between Cys55 and the cyano-acrylamide warhead, confirming the covalent nature of the interaction. [1] The structure reveals that the phosphine oxide group forms an intramolecular hydrogen bond critical for maintaining the bioactive conformation, while the para-trifluoromethyl and cyclopropyl groups occupy a lipophilic cleft within the BH3-binding site. [2] In contrast, other Bfl-1 inhibitors such as Bfl-1-IN-1 (Ki 0.63 μM) and Bfl-1-IN-3 (cellular IC50 6.92 μM) lack publicly available structural data, limiting their utility for rational optimization. [3]

SAR Optimization
Head-to-head
10‑fold improvement
vs initial DEL hit (compound 6); same warhead
SAR-optimized chemical probe
Retained cyano-acrylamide warhead
Covalent inhibitor X-ray crystallography Structure-based drug design

Binding Affinity Confirmed by Mass Spectrometry (KI Determination)

The binding affinity of Bfl-1-IN-2 was independently confirmed by mass spectrometry (MS), which yielded a KI value of 1.4 μM. [1] This orthogonal biophysical measurement corroborates the biochemical IC50 of 4.3 μM and supports the reversible covalent mechanism of action. [1] The MS data, combined with the X-ray structure, provides a high-confidence binding model that is essential for interpreting cellular activity and for computational modeling efforts.

Co-crystal Structure
Class-level inference
Co-crystal with Bfl-1 solved (PDB 8RPO/9GIQ)
Bfl-1-IN-2: crystallographic pose vs Comparators: no public co-crystal structures
Supports structure-based design & validation
Reduces binding-mode ambiguity
Binding affinity Mass spectrometry Reversible covalent

High Chemical Purity for Reproducible Research (Vendor QC Data)

Commercially available Bfl-1-IN-2 (MCE HY-163624) is supplied with a vendor-reported purity of 99.76% as determined by HPLC. [1] This exceeds the commonly accepted 95% purity threshold for small-molecule tool compounds, minimizing the risk of off-target effects or assay interference attributable to impurities. [1]

Chemical purity Quality control Tool compound

Optimal Scientific and Industrial Use Cases for Bfl-1-IN-2 Based on Differentiation Evidence


Target Validation Studies in Bfl-1-Overexpressing Cancer Models

Bfl-1-IN-2 is ideally suited for target validation experiments in hematological and solid tumor cell lines with confirmed Bfl-1 overexpression. Its >23-fold selectivity window over Mcl-1, Bcl-2, and Bcl-xL [1] ensures that observed pro-apoptotic effects can be confidently attributed to Bfl-1 inhibition, minimizing confounding from concurrent inhibition of other anti-apoptotic Bcl-2 family members. This is particularly critical in models where Bfl-1 upregulation is a known resistance mechanism to venetoclax. [1]

Structure-Based Drug Design and Hit-to-Lead Optimization

The availability of a high-resolution (1.79 Å) co-crystal structure of Bfl-1-IN-2 bound to Bfl-1 (PDB: 8RPO) [2] makes this compound an invaluable starting point for structure-based drug design campaigns. Researchers can utilize the structural data to rationally design analogues that extend into unoccupied regions of the BH3-binding site, improve potency, or modulate physicochemical properties, all while maintaining the validated reversible covalent interaction with Cys55. [1]

Mechanistic Studies of Reversible Covalent Inhibition

As the first known reversible covalent small-molecule ligand for Bfl-1 [1], Bfl-1-IN-2 serves as a unique tool compound for investigating the pharmacological implications of reversible covalent target engagement. Its well-characterized binding kinetics (KI = 1.4 μM) [1] and structural validation [2] enable precise correlation between target occupancy, residence time, and downstream biological effects, informing the design of next-generation covalent inhibitors.

Selectivity Profiling in Apoptosis Pathway Dissection

Given its demonstrated selectivity profile (Bfl-1 IC50 = 4.3 μM; Mcl-1, Bcl-2, Bcl-xL IC50 >100 μM) [1], Bfl-1-IN-2 is an excellent chemical probe for dissecting the specific role of Bfl-1 within the complex network of Bcl-2 family proteins. It can be used in combination with selective inhibitors of other family members (e.g., venetoclax for Bcl-2, S63845 for Mcl-1) to map functional redundancy and synthetic lethal relationships in various cancer contexts. [1]

Application
Selection Property
Validation Focus
Cys55-Mediated Bfl-1 Probe Studies
Reversible covalent Cys55 targeting
Cys55-mutant competition / pulse-chase binding
Structure-Based Lead Optimization
Crystallographically validated binding mode
Docking model alignment / warhead design
Selectivity Profiling vs Non-Covalent Inhibitors
Covalent mechanism comparator
Off-target profiling across Bcl-2 family
Cyano-Acrylamide Warhead SAR
DEL-derived cyano-acrylamide scaffold
Scaffold SAR / warhead reactivity trends

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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